N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide
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Overview
Description
N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide typically involves multiple steps The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is achieved through the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and nitrobenzamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A fungicide with a similar pyrazole core structure.
Indole Derivatives: Compounds with similar biological activities and structural features.
Other Pyrazole Derivatives: Compounds with variations in the substituents on the pyrazole ring.
Uniqueness
N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for a wide range of modifications, making it a versatile compound for various research applications .
Properties
Molecular Formula |
C18H13ClN4O5S |
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Molecular Weight |
432.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C18H13ClN4O5S/c19-12-3-7-13(8-4-12)22-17(15-9-29(27,28)10-16(15)21-22)20-18(24)11-1-5-14(6-2-11)23(25)26/h1-8H,9-10H2,(H,20,24) |
InChI Key |
CCEHVUYVCHCWGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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